2-ethoxy-4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate
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Overview
Description
2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. The key steps may include:
Formation of the triazolo[3,2-b][1,3]thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy group: This step may involve nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This can be done through cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or phenyl groups.
Reduction: Reduction reactions could target the triazolo[3,2-b][1,3]thiazole core or the carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Drug development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical research: It can be used in studies to understand its interaction with biological molecules.
Industry
Materials science: The compound may be used in the development of new materials with specific properties.
Chemical manufacturing: It can be a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE
- 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE
Uniqueness
The uniqueness of 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE lies in its specific functional groups and structural arrangement, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H18FN3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-30-19-12-16(6-10-18(19)31-14(2)28)13-20-22(29)27-23(32-20)25-21(26-27)11-7-15-4-8-17(24)9-5-15/h4-13H,3H2,1-2H3/b11-7+,20-13- |
InChI Key |
NKUSELGLOMEUDK-KZBAPLJJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2)OC(=O)C |
Origin of Product |
United States |
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